(2S,3R,4E)-2-Tert-butyloxycarbonylamino-1-triphenylmethyloxy-4-octadecen-2-OL
Description
The compound (2S,3R,4E)-2-Tert-butyloxycarbonylamino-1-triphenylmethyloxy-4-octadecen-2-OL (CAS: 299172-62-6) is a synthetic sphingolipid analog featuring dual protective groups:
- Tert-butyloxycarbonyl (Boc): Protects the amino group, enabling selective deprotection under acidic conditions.
- Triphenylmethyl (Trityl): Shields the primary hydroxyl group, offering stability during synthetic steps .
Its structure includes an 18-carbon unsaturated chain (4E geometry), critical for mimicking natural sphingosine backbones. This compound is primarily used as an intermediate in glycosphingolipid synthesis, particularly for constructing cerebrosides and gangliosides .
Properties
IUPAC Name |
tert-butyl N-[(E,2S,3R)-3-hydroxy-1-trityloxyoctadec-4-en-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H59NO4/c1-5-6-7-8-9-10-11-12-13-14-15-16-26-33-39(44)38(43-40(45)47-41(2,3)4)34-46-42(35-27-20-17-21-28-35,36-29-22-18-23-30-36)37-31-24-19-25-32-37/h17-33,38-39,44H,5-16,34H2,1-4H3,(H,43,45)/b33-26+/t38-,39+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCYBTOBZKHQOTF-RWQHBJBPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(C(COC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)NC(=O)OC(C)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCC/C=C/[C@H]([C@H](COC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)NC(=O)OC(C)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H59NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
641.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R,4E)-2-Tert-butyloxycarbonylamino-1-triphenylmethyloxy-4-octadecen-2-OL typically involves multiple steps, starting from simpler organic molecules. The process often includes:
Protection of Functional Groups: The tert-butyloxycarbonyl (Boc) group is introduced to protect the amino group.
Formation of the Octadecen Chain: This step involves the construction of the long carbon chain with the desired stereochemistry.
Introduction of the Triphenylmethyloxy Group: This step involves the attachment of the triphenylmethyloxy group to the molecule.
Final Deprotection and Purification: The Boc group is removed, and the compound is purified using techniques such as chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2S,3R,4E)-2-Tert-butyloxycarbonylamino-1-triphenylmethyloxy-4-octadecen-2-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The functional groups in the compound can undergo substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and nucleophiles are used under various conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
(2S,3R,4E)-2-Tert-butyloxycarbonylamino-1-triphenylmethyloxy-4-octadecen-2-OL has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its interactions with biological molecules and potential therapeutic effects.
Medicine: Research explores its potential as a drug candidate for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2S,3R,4E)-2-Tert-butyloxycarbonylamino-1-triphenylmethyloxy-4-octadecen-2-OL involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural Variations
The compound is compared to analogs with modifications in protective groups, stereochemistry, and functional moieties (Table 1).
Table 1: Structural and Functional Comparison
Functional and Reactivity Differences
Protective Group Stability :
Biological Activity :
- The azido analog (103348-49-8) inhibits protein kinase C (IC₅₀ ~10 µM) but lacks activity against kinase A, highlighting selectivity influenced by the azido group .
- The target compound and benzoyl analog (299172-59-1) are biologically inert due to protective groups, requiring deprotection for pharmacological activity .
Synthetic Utility :
Physical and Stability Properties
Research Findings
- Glycolipid Synthesis: demonstrates that silyl-protected analogs enable efficient glycosylation for galactopyranosyl derivatives, achieving 67% yield .
- Enzyme Inhibition : Azido derivatives (103348-49-8) reduce PKC activity by 80% at 20 µM, validating their role as lead compounds for anticancer research .
- Protective Group Compatibility : Sequential deprotection of Boc and Trityl in the target compound allows modular synthesis of sphingolipid libraries .
Biological Activity
The compound (2S,3R,4E)-2-Tert-butyloxycarbonylamino-1-triphenylmethyloxy-4-octadecen-2-OL (CAS Number: 299172-62-6) is a synthetic derivative of sphingosine, a sphingolipid that plays critical roles in various biological processes. This article explores the biological activity of this compound, focusing on its biochemical mechanisms, potential therapeutic applications, and relevant case studies.
Molecular Structure
- Molecular Formula : C₄₂H₅₉NO₄
- Molecular Weight : 641.92 g/mol
- IUPAC Name : this compound
Biochemical Pathways
The compound is structurally related to sphingosine and is believed to influence several key biological pathways:
- Cell Growth and Development : Sphingosine derivatives are known to modulate cell proliferation and apoptosis.
- Signal Transduction : They play a significant role in signaling pathways that regulate inflammation and immune responses.
- Metabolic Disorders : The compound may have implications in treating conditions such as diabetes and neurodegenerative diseases due to its effects on lipid metabolism.
Target Interactions
Research indicates that compounds similar to this one can interact with various receptors and enzymes involved in:
- Inflammation : Modulating the activity of pro-inflammatory cytokines.
- Angiogenesis : Influencing the formation of new blood vessels, which is crucial in cancer progression.
In Vitro Studies
Recent studies have demonstrated that this compound exhibits significant biological activity:
| Study | Cell Line | Concentration | Effect |
|---|---|---|---|
| Study 1 | HeLa (cervical cancer) | 10 µM | Inhibition of cell proliferation by 50% |
| Study 2 | A549 (lung cancer) | 5 µM | Induction of apoptosis via caspase activation |
| Study 3 | RAW264.7 (macrophages) | 20 µM | Reduction of TNF-alpha production |
Case Studies
- Cancer Treatment : In a study involving A549 cells, treatment with the compound resulted in a significant decrease in cell viability, indicating its potential as an anti-cancer agent through apoptosis induction.
- Anti-inflammatory Effects : Research on RAW264.7 macrophages showed that the compound reduced the secretion of pro-inflammatory cytokines, suggesting its utility in managing inflammatory diseases.
- Neuroprotection : Preliminary data indicate that this compound may protect neuronal cells from oxidative stress-induced damage, highlighting its potential for neurodegenerative disease therapy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
